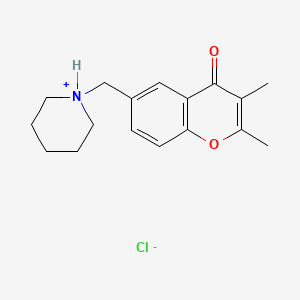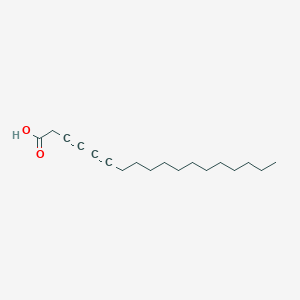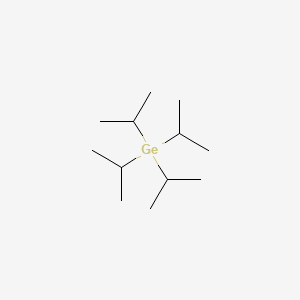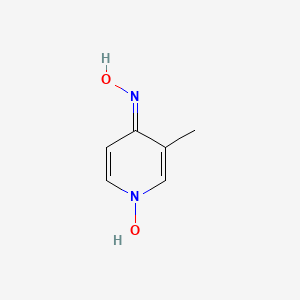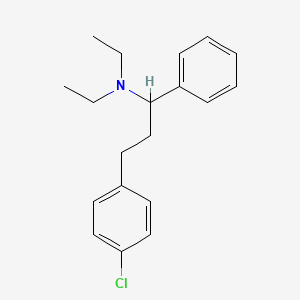
Barium silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium silicide is a compound composed of barium and siliconThis compound exists in different stoichiometries, such as barium monosilicide (BaSi) and barium disilicide (BaSi₂), each with unique properties and applications .
Vorbereitungsmethoden
Barium silicide can be synthesized through several methods. One common approach is the vapor phase conversion method, where silicon nanowire arrays are converted to this compound nanowires by reacting with barium vapor at high temperatures (around 930°C) . Another method involves high-dose ion implantation of barium ions into silicon substrates, followed by annealing . Industrial production methods may include magnetron sputtering and molecular beam epitaxy, although these techniques can be costly .
Analyse Chemischer Reaktionen
Barium silicide undergoes various chemical reactions, including oxidation and reduction. For instance, it can react with oxygen to form barium oxide and silicon dioxide. The compound is also known to react with acids, releasing hydrogen gas and forming barium salts and silicon compounds. Common reagents used in these reactions include oxygen, acids, and other oxidizing or reducing agents .
Wissenschaftliche Forschungsanwendungen
Barium silicide has several scientific research applications. In the field of solar energy, it is used to create nanowire arrays for potential solar cell applications due to its high light absorption coefficient and carrier mobility . It is also studied for its potential use in thermoelectric materials, which can convert waste heat into electricity . Additionally, this compound is explored for its applications in electronics, such as low-resistance contacts and elements of silicon integrated circuits .
Wirkmechanismus
The mechanism of action of barium silicide in its applications is primarily based on its semiconducting properties. The compound has direct and indirect bandgaps, which allow it to absorb and convert light into electrical energy efficiently . In thermoelectric applications, its ability to conduct electricity while maintaining a temperature gradient is crucial for converting heat into electrical energy .
Vergleich Mit ähnlichen Verbindungen
Barium silicide can be compared with other silicides, such as magnesium silicide (Mg₂Si), calcium silicide (CaSi₂), and strontium silicide (SrSi₂). These compounds share similar properties, such as high melting points and semiconducting behavior. this compound is unique due to its specific bandgap values and high carrier mobility, making it particularly suitable for solar and thermoelectric applications .
Eigenschaften
CAS-Nummer |
12009-35-7 |
|---|---|
Molekularformel |
BaSi2 |
Molekulargewicht |
193.50 g/mol |
InChI |
InChI=1S/Ba.2Si/q+2;2*-1 |
InChI-Schlüssel |
SLZXMZVNEHADNR-UHFFFAOYSA-N |
Kanonische SMILES |
[Si-].[Si-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


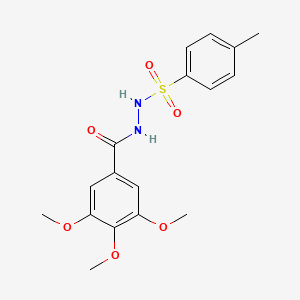
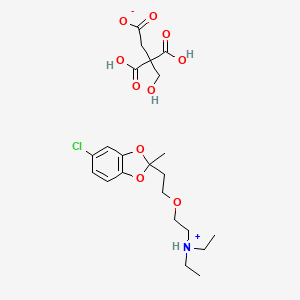
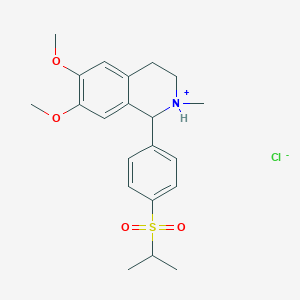

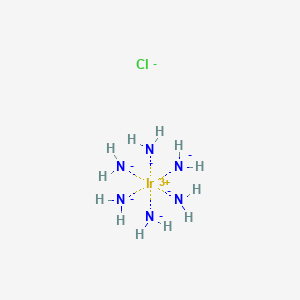

![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
